

Application Notes and Protocols for AMG-548 Dihydrochloride

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Compound of Interest

Compound Name: AMG-548 dihydrochloride

Cat. No.: B15379642

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Introduction

AMG-548 dihydrochloride is a potent and selective inhibitor of the p38 α mitogen-activated protein kinase (MAPK).^{[1][2][3]} The p38 MAPK signaling pathway plays a crucial role in cellular responses to inflammatory cytokines and environmental stress, making it a key target in the development of therapeutics for inflammatory diseases. **AMG-548 dihydrochloride** also exhibits off-target activity against Casein Kinase 1 isoforms δ and ϵ (CK1 δ/ϵ), which leads to the inhibition of the Wnt/ β -catenin signaling pathway.^{[1][2]} These application notes provide detailed protocols for in vitro assays to characterize the activity of **AMG-548 dihydrochloride** and summarize its effective concentrations.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of AMG-548

Target Kinase	Inhibition Constant (Ki) (nM)
p38 α	0.5[1][2][3]
p38 β	36[1][2]
p38 γ	2600[1][2]
p38 δ	4100[1][2]
JNK2	39[1][2]
JNK3	61[1][2]

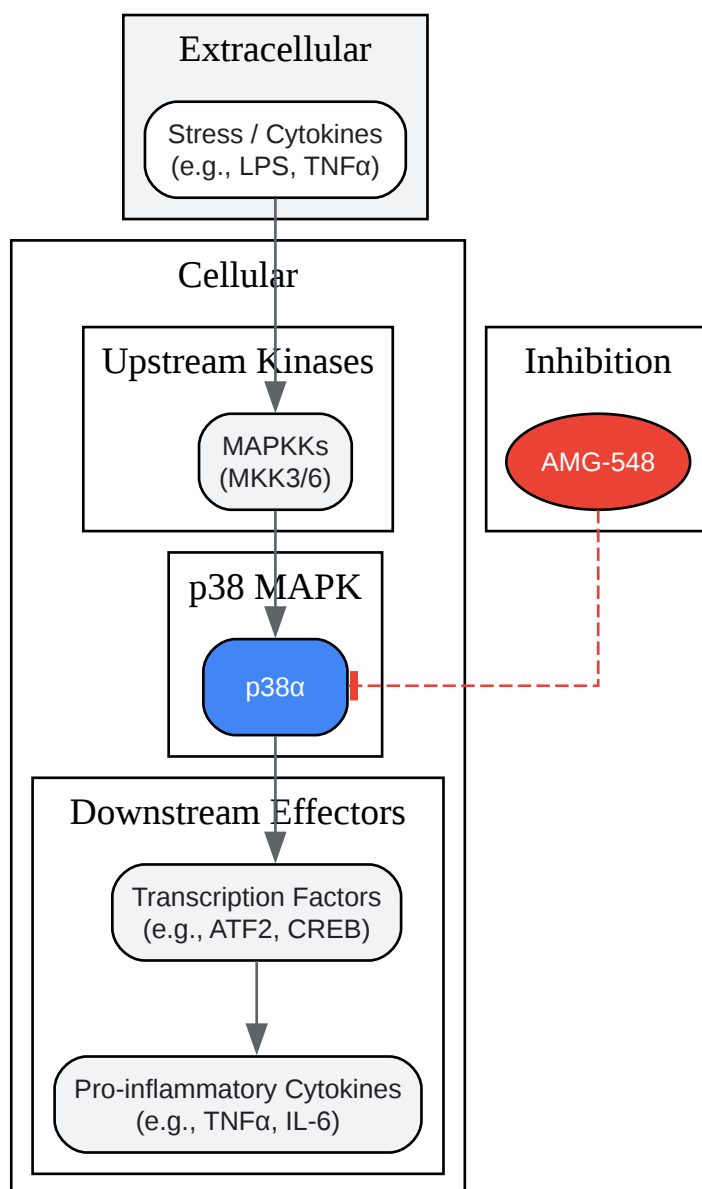
Table 2: In Vitro Cytokine Inhibition Profile of AMG-548 in Human Whole Blood

Stimulus	Cytokine Inhibited	IC50 (nM)
LPS	TNF α	3[1][2][3]
LPS	IL-1 β	7[1][2]
TNF α	IL-8	0.7[1][2]
IL-1 β	IL-6	1.3[1][2]

Signaling Pathways

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in inflammation and cellular stress responses. External stimuli such as cytokines (e.g., TNF α , IL-1 β) and stress signals (e.g., LPS) activate upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 α then phosphorylates downstream transcription factors, leading to the production of pro-inflammatory cytokines like TNF α and IL-6. AMG-548 directly inhibits p38 α , thereby blocking this inflammatory cascade.



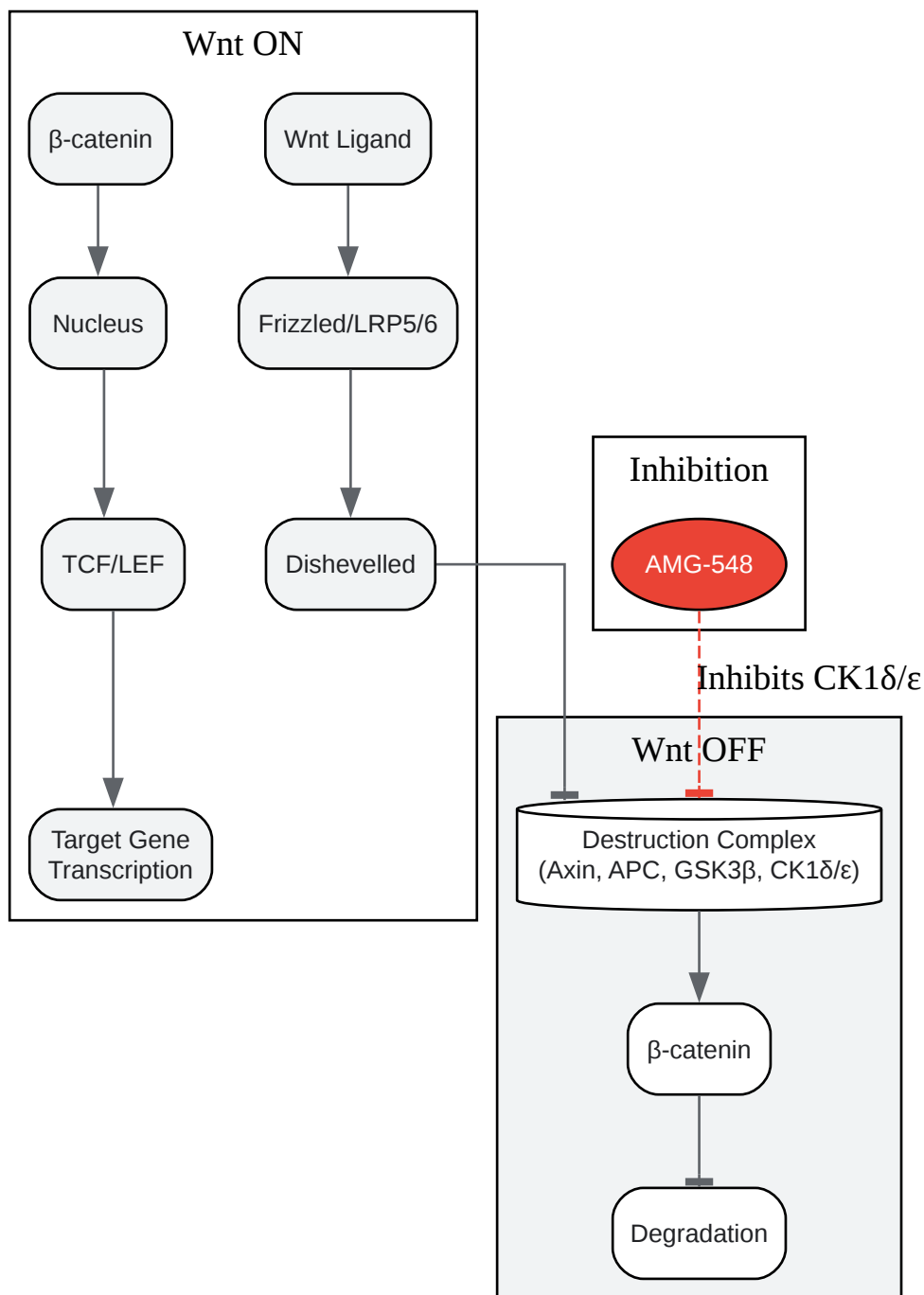
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Caption: Inhibition of the p38 MAPK signaling pathway by AMG-548.

Wnt/ β -catenin Signaling Pathway

The Wnt/ β -catenin pathway is crucial for cell proliferation and differentiation. In the absence of a Wnt signal, β -catenin is phosphorylated by a destruction complex, which includes Casein Kinase 1 (CK1), leading to its degradation. When Wnt ligands bind to their receptors, this destruction complex is inhibited, allowing β -catenin to accumulate, translocate to the nucleus,

and activate target gene transcription. AMG-548 inhibits CK1 δ/ϵ , which are components of the β -catenin destruction complex, thereby paradoxically inhibiting the Wnt pathway.



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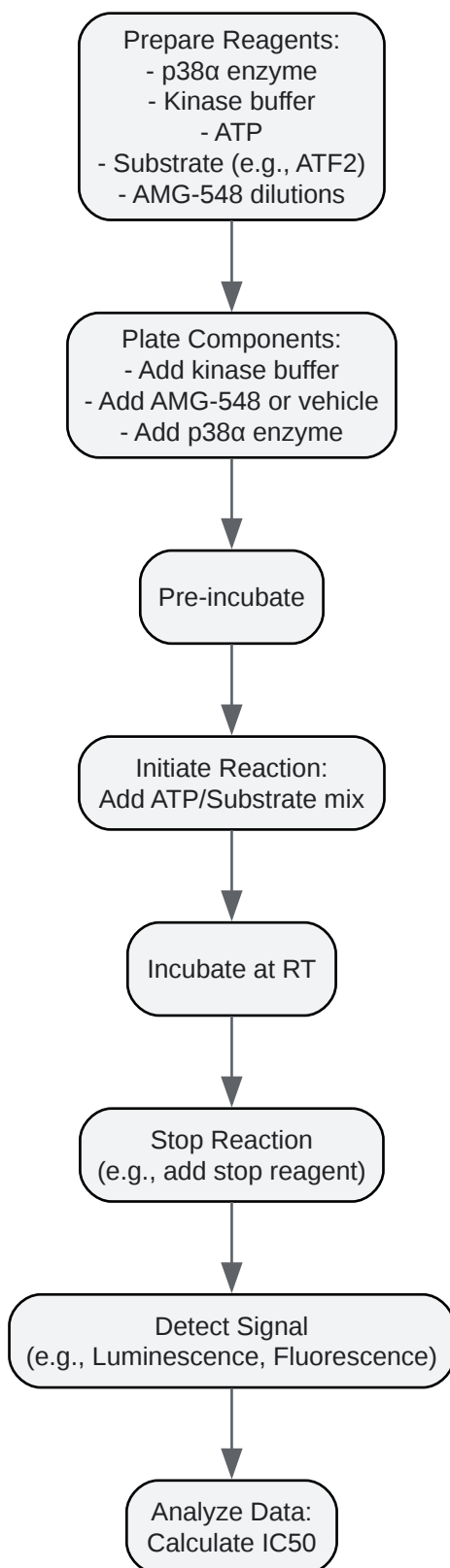
Caption: Off-target inhibition of the Wnt/ β -catenin signaling pathway by AMG-548.

Experimental Protocols

Protocol 1: p38 α Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the inhibitory activity of AMG-548 on purified p38 α kinase.

Workflow Diagram:



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Caption: Workflow for the p38α kinase inhibition assay.

Materials:

- Recombinant human p38 α enzyme
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP
- p38 α substrate (e.g., recombinant ATF2)
- **AMG-548 dihydrochloride**
- DMSO (for compound dilution)
- Microplate (e.g., 384-well white plate for luminescence)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Plate reader

Procedure:

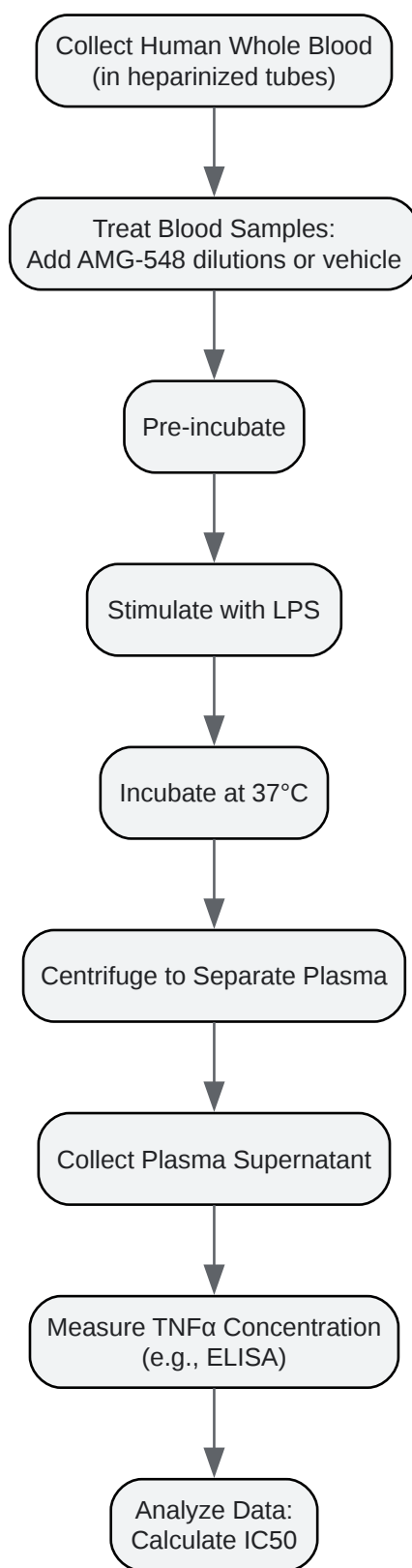
- Compound Preparation: Prepare a serial dilution of **AMG-548 dihydrochloride** in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.
- Reaction Setup:
 - To each well of the microplate, add the diluted AMG-548 or vehicle control.
 - Add the p38 α enzyme solution to each well.
 - Pre-incubate for 15-30 minutes at room temperature.
- Kinase Reaction:
 - Initiate the reaction by adding a mixture of ATP and the p38 α substrate to each well.
 - Incubate the plate at room temperature for 60 minutes.

- Signal Detection:
 - Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent (e.g., add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).
 - Measure the luminescence or fluorescence using a plate reader.
- Data Analysis:
 - Calculate the percent inhibition for each concentration of AMG-548 relative to the DMSO control.
 - Plot the percent inhibition against the log concentration of AMG-548 and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Whole Blood Lipopolysaccharide (LPS)-Stimulated TNF α Inhibition Assay

This protocol outlines a cell-based assay to measure the inhibitory effect of AMG-548 on the production of TNF α in human whole blood stimulated with LPS.

Workflow Diagram:



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Caption: Workflow for the whole blood LPS-stimulated TNF α inhibition assay.

Materials:

- Fresh human whole blood collected in heparin-containing tubes
- **AMG-548 dihydrochloride**
- DMSO
- Lipopolysaccharide (LPS) from E. coli
- RPMI 1640 medium
- 96-well cell culture plates
- Centrifuge
- TNF α ELISA kit
- Plate reader

Procedure:

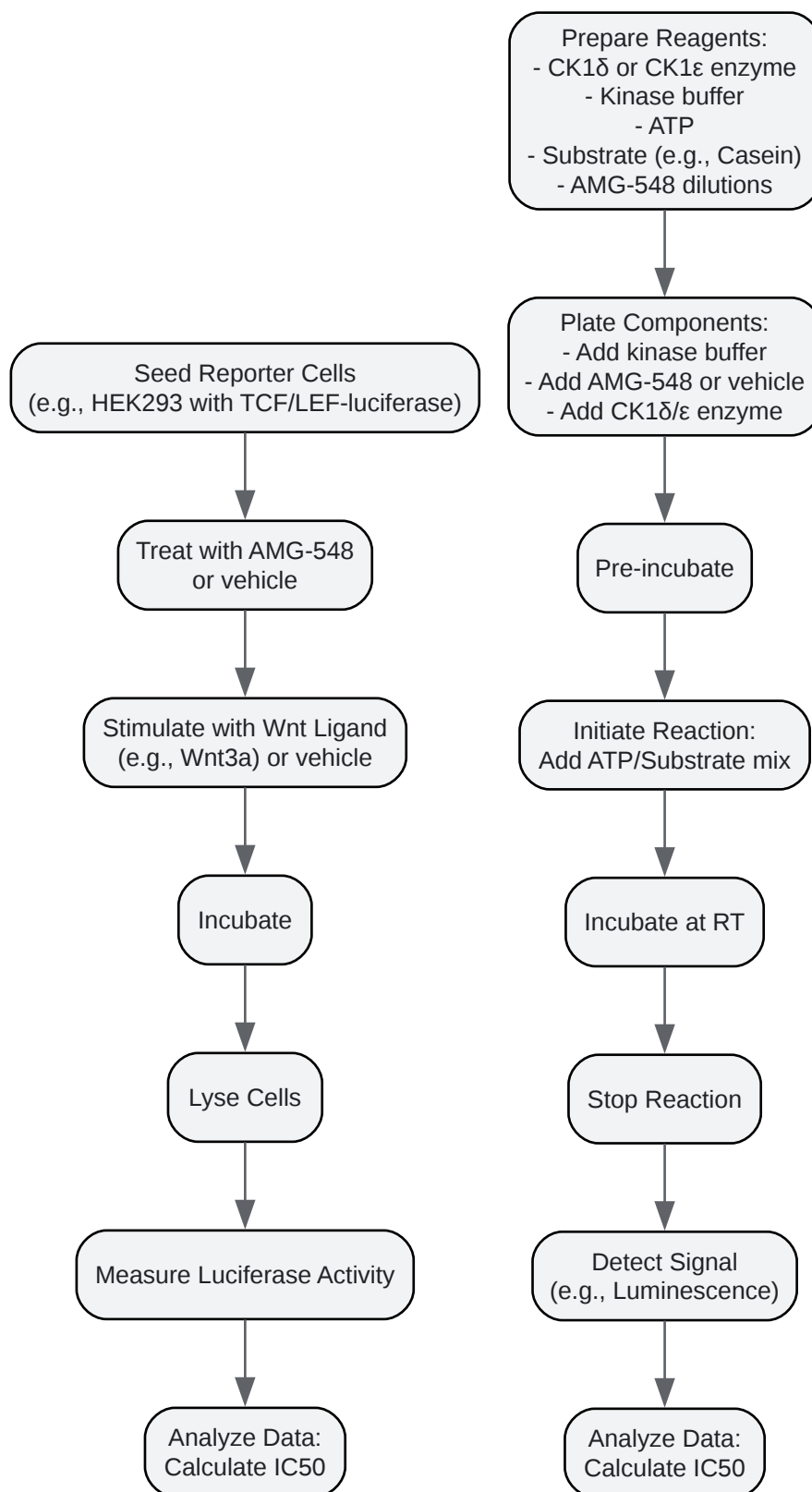
- Compound Preparation: Prepare serial dilutions of **AMG-548 dihydrochloride** in DMSO and then in RPMI 1640 medium.
- Assay Setup:
 - In a 96-well plate, add the diluted AMG-548 or vehicle control to triplicate wells.
 - Add fresh human whole blood to each well.
 - Pre-incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator.
- Stimulation:
 - Add LPS solution to each well to a final concentration of 1-10 ng/mL. Include unstimulated controls (vehicle only).
 - Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

- Plasma Collection:
 - Centrifuge the plate to pellet the blood cells.
 - Carefully collect the plasma supernatant from each well.
- TNF α Measurement:
 - Measure the concentration of TNF α in the plasma samples using a commercial ELISA kit according to the manufacturer's protocol.
- Data Analysis:
 - Calculate the percent inhibition of TNF α production for each AMG-548 concentration compared to the LPS-stimulated control.
 - Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound.

Protocol 3: Wnt/ β -catenin Reporter Assay

This protocol details a cell-based reporter assay to assess the inhibitory effect of AMG-548 on the Wnt/ β -catenin signaling pathway.

Workflow Diagram:



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